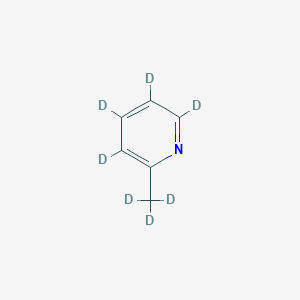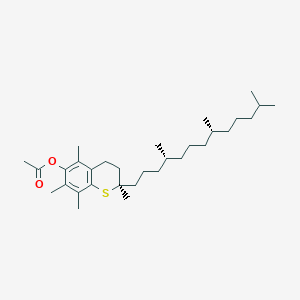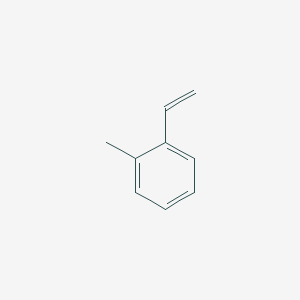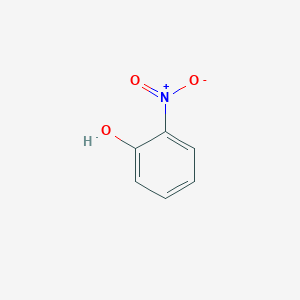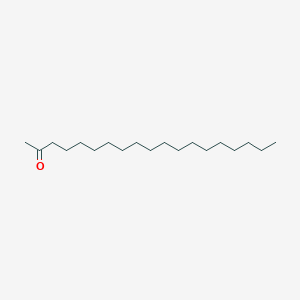![molecular formula C15H16ClNO2S B165452 2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid CAS No. 138568-80-6](/img/structure/B165452.png)
2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid, also known as etofibrate, is a chemical compound that belongs to the class of fibrates. Fibrates are a group of drugs that are used to lower cholesterol and triglyceride levels in the blood. Etofibrate is a derivative of clofibrate and is used as a lipid-lowering agent.
作用機序
The exact mechanism of action of 2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid is not fully understood. However, it is believed to work by activating peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a key role in lipid metabolism. Activation of PPARα leads to increased expression of genes involved in fatty acid oxidation and decreased expression of genes involved in triglyceride synthesis.
生化学的および生理学的効果
Etofibrate has been shown to have several biochemical and physiological effects. It decreases the levels of total cholesterol, LDL cholesterol, and triglycerides in the blood. It also increases the levels of HDL cholesterol. Etofibrate has been shown to have anti-inflammatory and antioxidant properties. It has been shown to decrease the levels of C-reactive protein, which is a marker of inflammation.
実験室実験の利点と制限
Etofibrate has several advantages for lab experiments. It is a well-established drug with a known mechanism of action. It is also readily available and relatively inexpensive. However, 2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid has some limitations for lab experiments. It has been shown to have some toxic effects on the liver. It also has a short half-life, which means that it needs to be administered frequently.
将来の方向性
There are several future directions for research on 2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid. One area of research is the development of new formulations of 2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid that have improved pharmacokinetic properties. Another area of research is the investigation of the potential use of 2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid in the treatment of other diseases, such as diabetes and cardiovascular disease. Finally, there is a need for further research on the mechanism of action of 2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid to fully understand its effects on lipid metabolism.
Conclusion:
In conclusion, 2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid is a lipid-lowering drug that has been extensively studied for its biochemical and physiological effects. It works by activating PPARα, which leads to increased expression of genes involved in fatty acid oxidation and decreased expression of genes involved in triglyceride synthesis. Etofibrate has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid, including the development of new formulations and investigation of its potential use in the treatment of other diseases.
合成法
Etofibrate can be synthesized by the reaction of 4-isopropylthiazole-2-carboxylic acid with 3-chloro-4-fluorophenylacetic acid in the presence of a dehydrating agent. The reaction yields 2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid as a white crystalline solid.
科学的研究の応用
Etofibrate has been extensively studied for its lipid-lowering properties. It has been shown to decrease the levels of total cholesterol, LDL cholesterol, and triglycerides in the blood. Etofibrate has also been shown to increase the levels of HDL cholesterol, which is known as the "good" cholesterol. This makes it a useful drug in the treatment of hyperlipidemia.
特性
CAS番号 |
138568-80-6 |
|---|---|
製品名 |
2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid |
分子式 |
C15H16ClNO2S |
分子量 |
309.8 g/mol |
IUPAC名 |
2-[3-chloro-4-(4-propan-2-yl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H16ClNO2S/c1-8(2)13-7-20-14(17-13)11-5-4-10(6-12(11)16)9(3)15(18)19/h4-9H,1-3H3,(H,18,19) |
InChIキー |
ABXQPZSSKLIRJV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl |
正規SMILES |
CC(C)C1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



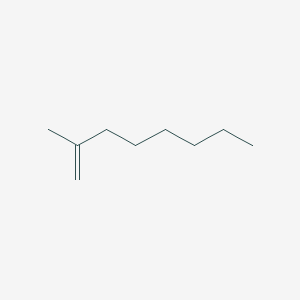
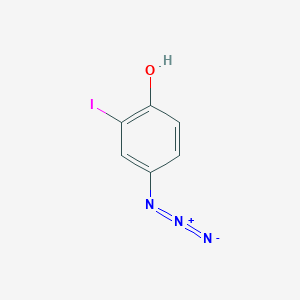
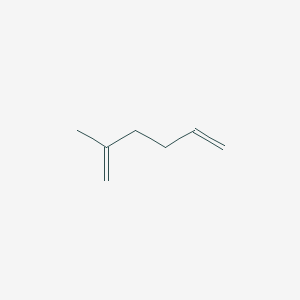
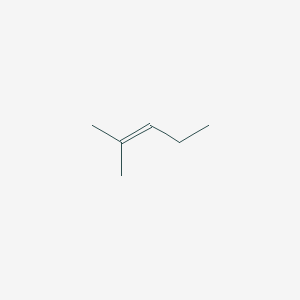
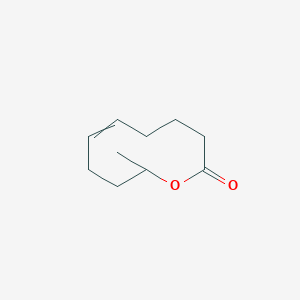
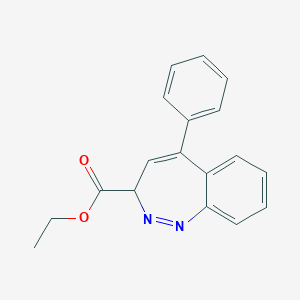
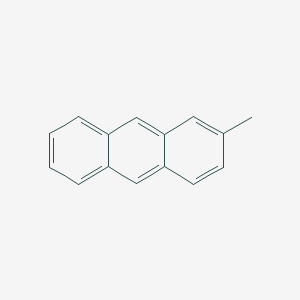
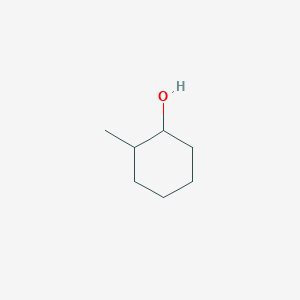
![(1R,2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B165400.png)
